![molecular formula C24H30N4O3S B2878224 N-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazine-1-carbothioyl}-4-(diethylamino)benzamide CAS No. 684231-44-5](/img/structure/B2878224.png)

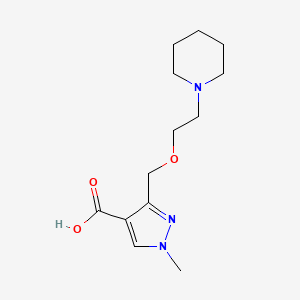

N-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazine-1-carbothioyl}-4-(diethylamino)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound contains several functional groups including a benzodioxole, piperazine, and benzamide. Benzodioxole is a heterocyclic compound containing a methylenedioxy functional group . Piperazine is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms . Benzamide is a simple amide derivative of benzoic acid .

Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of reactions involving the functional groups mentioned above. For example, benzodioxole derivatives can be synthesized from catechol with disubstituted halomethanes .Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The benzodioxole and benzamide groups are aromatic, contributing to the compound’s stability. The piperazine ring could potentially exist in different conformations depending on the conditions .Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the functional groups present. For instance, the benzodioxole group might undergo electrophilic aromatic substitution, while the piperazine could participate in reactions with electrophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .Applications De Recherche Scientifique

Anticancer Activity

The compound has been studied for its potential anticancer properties. Research indicates that derivatives of 1,3-benzodioxol have shown activity against various cancer cell lines. The specific compound SMR000260824 may be involved in the synthesis of molecules that target cancer cells through mechanisms such as cell cycle arrest and apoptosis induction .

HDAC Inhibition

SMR000260824 has been used as an intermediary in the construction of trithiocarbonates as Histone deacetylase (HDAC) inhibitors . HDACs are a class of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. HDAC inhibitors are considered promising therapeutic agents for cancer treatment.

Antioxidant Properties

Compounds with the 1,3-benzodioxol moiety, such as SMR000260824, have been associated with antioxidant activities. These properties are significant in the prevention of oxidative stress-related diseases, including neurodegenerative disorders .

Anti-Infective Applications

The structural features of SMR000260824 suggest potential use in anti-infective therapies. Benzodioxol derivatives have been reported to possess anti-infective properties, which could be explored further in the context of this compound .

Anti-Diabetic Effects

Research into benzodioxol derivatives has also indicated potential anti-diabetic effects. While specific studies on SMR000260824 are not readily available, its structural similarity to other compounds with known anti-diabetic activity suggests possible applications in this field .

Synthesis of Heterocyclic Compounds

SMR000260824 can be used in the synthesis of various heterocyclic compounds. These compounds are crucial in medicinal chemistry due to their diverse biological activities and potential therapeutic applications .

Molecular Diversity Studies

The compound’s unique structure makes it a valuable asset in molecular diversity studies. It can be used to create a variety of derivatives, each with potentially different biological activities and pharmacological profiles .

Chemical Education and Research

Lastly, SMR000260824 serves as an excellent example in chemical education for demonstrating synthetic pathways and reactions, such as the Claisen–Schmidt condensation reaction. It also provides a platform for research into novel synthetic methods and catalysis .

Orientations Futures

Propriétés

IUPAC Name |

N-[4-(1,3-benzodioxol-5-ylmethyl)piperazine-1-carbothioyl]-4-(diethylamino)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30N4O3S/c1-3-27(4-2)20-8-6-19(7-9-20)23(29)25-24(32)28-13-11-26(12-14-28)16-18-5-10-21-22(15-18)31-17-30-21/h5-10,15H,3-4,11-14,16-17H2,1-2H3,(H,25,29,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUGYZVHFBKUDHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)C(=O)NC(=S)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazine-1-carbothioyl}-4-(diethylamino)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(3-fluorobenzyl)-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2878142.png)

![1-[2-[(2-Chloro-6-fluorophenyl)methyl]pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2878146.png)

![Tert-butyl 4-(((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamoyl)piperidine-1-carboxylate](/img/structure/B2878147.png)

![4-(diethylsulfamoyl)-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2878149.png)

![Methyl 2-[2-[4-[butyl(methyl)sulfamoyl]benzoyl]imino-6-methoxy-1,3-benzothiazol-3-yl]acetate](/img/structure/B2878151.png)

![4-{5-[(3-Fluoropropyl)sulfanyl]-1,3,4-oxadiazol-2-yl}phenyl methyl ether](/img/structure/B2878156.png)

![9-(2-methoxyphenyl)-1,7-dimethyl-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2878157.png)

![[1-(1H-imidazol-2-yl)ethyl]amine dihydrochloride](/img/structure/B2878158.png)

![Tricyclo[7.1.1.02,7]undeca-2,4,6-triene-8-carboxylic acid](/img/structure/B2878163.png)

![2-(3-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide](/img/structure/B2878164.png)